Ethanol, 2-[(diphenylmethyl)methylamino]-
Description
Ethanol, 2-[(diphenylmethyl)methylamino]- (CAS: 101-98-4), also known as 2-(benzylmethylamino)ethanol or N-Methyl-N-benzylethanolamine, is a secondary amine derivative of ethanol. Its molecular formula is C₁₀H₁₅NO (molecular weight: 165.23 g/mol). The structure features a methyl group and a benzyl group attached to the nitrogen atom, with a hydroxyl group on the adjacent carbon. This compound’s steric and electronic properties are influenced by the bulky diphenylmethyl substituent, which distinguishes it from simpler ethanolamine derivatives.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[benzhydryl(methyl)amino]ethanol |
InChI |
InChI=1S/C16H19NO/c1-17(12-13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChI Key |
GEKHSCVXJBSBJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL typically involves the reaction of benzhydryl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Benzhydryl ketone or benzhydryl aldehyde.
Reduction: Benzhydryl amine or benzhydryl alcohol.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of lubricants, polishes, detergents, and personal care products.
Mechanism of Action
The mechanism of action of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]- (N-Methyl-N-benzylethanolamine)
- Structure : Shares the same backbone but substitutes the diphenylmethyl group with a benzylmethyl group.
- Properties : Lower molecular weight (165.23 g/mol) compared to the diphenylmethyl variant. The benzyl group reduces steric hindrance but maintains aromatic interactions.
- Applications : Used in organic synthesis as a chiral auxiliary or surfactant precursor.
2-(Dimethylamino)-1-phenylethanol
- Structure: Contains a dimethylamino group and a phenyl group on adjacent carbons (CAS: 2202-69-9).
- Properties : Smaller substituents (dimethyl and phenyl) result in higher solubility in polar solvents compared to diphenylmethyl derivatives.
- Reactivity : Demonstrated antimicrobial activity in DFT studies, with electron-rich aromatic systems enhancing binding to microbial targets.
Diethylaminoethanol (DEAE)
- Structure: Features diethylamino and hydroxyl groups (CAS: 14426-20-1).
- Physical Properties :
- Applications : Widely used in gas treatment and corrosion inhibition.
Triethanolamine (TEA)
- Structure: Tertiary amine with three ethanol groups (CAS: 102-71-6).
- Properties :
- Applications : Emulsifier in cosmetics and pharmaceuticals.
Key Comparative Data
Chemical Reactivity and Functional Differences
- Basicity: The diphenylmethyl group in Ethanol, 2-[(diphenylmethyl)methylamino]- reduces nitrogen’s electron density, slightly lowering its basicity compared to DEAE (pKa ~9.5–10.5 vs. ~9.0–10.0).
- Steric Effects: Bulky substituents hinder nucleophilic reactions, making it less reactive in SN2 mechanisms compared to 2-(methylamino)ethanol.
- Degradation: Unlike DEAE and 2-(methylamino)ethanol, which degrade into oxazolidinones and formic acid in CO₂-rich environments, the diphenylmethyl variant’s stability under similar conditions remains unstudied.
Industrial and Environmental Considerations
- Toxicity: DEAE exhibits higher acute toxicity (LD₅₀: 1.2 g/kg in rats) compared to triethanolamine (LD₅₀: 9.1 g/kg).
- Environmental Impact: DEAE and 2-(methylamino)ethanol are biodegradable under aerobic conditions, whereas the diphenylmethyl derivative’s persistence requires further study.
Biological Activity
Ethanol, 2-[(diphenylmethyl)methylamino]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanol, 2-[(diphenylmethyl)methylamino]- is characterized by the presence of a diphenylmethyl group attached to a methylamino ethanol backbone. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand for various receptors, modulating their activity and influencing biochemical pathways. The mechanism involves:
- Hydrogen Bonding : The compound can form hydrogen bonds with target molecules, which is crucial for receptor-ligand interactions.
- Hydrophobic Interactions : The hydrophobic regions of the target molecules facilitate the binding process, enhancing the compound's efficacy in biological systems.
Antimicrobial Activity
Research has indicated that ethanol derivatives exhibit antimicrobial properties. Ethanol, 2-[(diphenylmethyl)methylamino]- has shown potential in inhibiting bacterial growth. In a study assessing the antimicrobial efficacy of various ethanol derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Bacteria Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 1: Antimicrobial activity of Ethanol, 2-[(diphenylmethyl)methylamino]-
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Table 2: Antioxidant activity of Ethanol, 2-[(diphenylmethyl)methylamino]-
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethanol derivatives, including Ethanol, 2-[(diphenylmethyl)methylamino]-. The study involved testing various concentrations against common pathogens and analyzing the results through statistical methods.
- Findings : The compound showed a dose-dependent response in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.
- : The study concluded that Ethanol, 2-[(diphenylmethyl)methylamino]- could be developed into a new class of antimicrobial agents .
Study on Antioxidant Properties
Another significant research effort focused on the antioxidant properties of this compound. The study used various assays to determine its effectiveness in scavenging free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
